BenchChemオンラインストアへようこそ!

(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Kinase inhibitor design Scaffold hopping Selectivity profiling

The compound (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448134-77-7, molecular formula C17H18N4O4S, MW 374.4) is a synthetic small molecule that combines a morpholinosulfonyl-phenyl moiety with a 5H-pyrrolo[3,4-d]pyrimidine core. This scaffold positions the compound within the pyrrolopyrimidine class, a privileged structure in medicinal chemistry widely explored for kinase inhibition, particularly against mTOR, PI3K, and other oncology-relevant targets.

Molecular Formula C17H18N4O4S
Molecular Weight 374.42
CAS No. 1448134-77-7
Cat. No. B2496636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
CAS1448134-77-7
Molecular FormulaC17H18N4O4S
Molecular Weight374.42
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=CN=C4C3
InChIInChI=1S/C17H18N4O4S/c22-17(20-10-14-9-18-12-19-16(14)11-20)13-1-3-15(4-2-13)26(23,24)21-5-7-25-8-6-21/h1-4,9,12H,5-8,10-11H2
InChIKeyZVKUQHWRXQINEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448134-77-7): Procurement-Relevant Identity and Class Assignment


The compound (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448134-77-7, molecular formula C17H18N4O4S, MW 374.4) is a synthetic small molecule that combines a morpholinosulfonyl-phenyl moiety with a 5H-pyrrolo[3,4-d]pyrimidine core . This scaffold positions the compound within the pyrrolopyrimidine class, a privileged structure in medicinal chemistry widely explored for kinase inhibition, particularly against mTOR, PI3K, and other oncology-relevant targets [1][2]. The morpholinosulfonyl substituent is known to confer favorable drug-like properties and has been employed in antiparasitic and kinase-targeted chemical probes [3].

Why Generic Substitution Fails for (4-(Morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: Comparator-Indexed Differentiation


Pyrrolopyrimidine-based kinase inhibitors cannot be generically interchanged because minor structural variations in the sulfonyl substituent, the carbonyl linker, and the heterocyclic fusion pattern produce profound differences in target selectivity and potency. For example, within the sulfonyl-morpholino-pyrimidine class, shifting the sulfonyl attachment from C4 to C6 or replacing morpholine with piperidine alters mTOR IC50 values by over 10-fold and can invert selectivity between mTOR and PI3K isoforms [1]. The specific (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone architecture—a morpholinosulfonyl benzoyl group linked to a 5H-pyrrolo[3,4-d]pyrimidine core through a ketone bridge—is structurally distinct from the more common 2-morpholino-pyrimidine or 4-substituted pyrrolo[2,3-d]pyrimidine scaffolds, making its pharmacological profile non-interchangeable with superficially similar analogs [2][3].

Quantitative Differentiation Evidence for (4-(Morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Against Closest Analogs


Scaffold Architecture Divergence: Pyrrolo[3,4-d]pyrimidine Core vs. Pyrrolo[2,3-d]pyrimidine Isomers

The compound possesses a 5H-pyrrolo[3,4-d]pyrimidine core, an isomer of the more extensively explored pyrrolo[2,3-d]pyrimidine scaffold. In kinase inhibitor programs, the [3,4-d] fusion regioisomer presents the nitrogen atoms at positions 1 and 3 of the pyrimidine ring in a different spatial orientation compared to the [2,3-d] isomer, altering the hydrogen-bond donor/acceptor geometry at the ATP-binding hinge region [1]. This topological difference translates into distinct kinase selectivity fingerprints: the [3,4-d] series has been patented specifically for ERK1/2 dual inhibition, a profile not achieved by analogous [2,3-d] compounds, which predominantly target JAK, CDK, or PI3K families [2].

Kinase inhibitor design Scaffold hopping Selectivity profiling

Morpholinosulfonyl Substituent Contribution to Physicochemical Drug-Likeness

The 4-morpholinosulfonyl phenyl substituent provides a calculated topological polar surface area (tPSA) contribution of approximately 75.5 Ų (sulfonamide moiety ~55.0 Ų + morpholine oxygen ~20.5 Ų), which, combined with the pyrrolo[3,4-d]pyrimidine core (~60.0 Ų), yields an estimated total tPSA of ~135.5 Ų . This is substantially higher than the tPSA of common pyrrolo[2,3-d]pyrimidine kinase inhibitors bearing simple chlorophenyl or methoxyphenyl substituents (tPSA ~80–100 Ų, e.g., tofacitinib tPSA = 89 Ų) [1]. The increased polarity, driven by the sulfonyl and morpholine oxygens, is associated with improved aqueous solubility and reduced passive membrane permeability, potentially limiting blood-brain barrier penetration while maintaining oral absorption within the Veber rule space (tPSA <140 Ų, rotatable bonds: 4) [1].

Drug-likeness Physicochemical profiling Solubility enhancement

Morpholinosulfonyl Phenyl Group as a Validated Pharmacophore for Antiparasitic Activity

The 4-(morpholinosulfonyl)phenyl substructure has been pharmacologically validated in quinoline-based antiparasitic agents. In a published lead optimization campaign, compound 13t (N-(5-chloropyrimidin-2-yl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine) inhibited Leishmania major proliferation with an EC50 of 2.1 µM, while 13j (6-(4-(morpholinosulfonyl)phenyl)-N-(pyrimidin-4-yl)quinolin-4-amine) inhibited Trypanosoma brucei with an EC50 of 0.8 µM [1]. These data establish the 4-(morpholinosulfonyl)phenyl group as a privileged fragment for antiprotozoal activity, independent of the core scaffold. The title compound, bearing this identical pharmacophoric fragment linked to a pyrrolo[3,4-d]pyrimidine core, may retain antiparasitic potential, though direct testing has not been reported [1].

Antiparasitic Neglected tropical diseases Cross-pathogen activity

Carbonyl Linker Geometry Differentiates the Compound from Sulfonamide-Linked Analogs

The title compound employs a ketone (C=O) linker between the phenyl ring and the pyrrolo[3,4-d]pyrimidine nitrogen, whereas many commercially available analogs use a sulfonamide (SO2-N) or direct C-N linkage. The carbonyl linker has a bond length of approximately 1.22 Å and a C–C(=O)–N bond angle of ~121°, creating a planar sp² geometry at the amide junction [1]. In contrast, sulfonamide-linked analogs (e.g., 4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine) exhibit a tetrahedral sulfur center (bond angles ~109.5°) that places the aryl group in a different spatial trajectory relative to the heterocyclic core [2]. This conformational divergence can alter the distance between the morpholinosulfonyl oxygen and the pyrimidine N1 atom by an estimated 0.8–1.2 Å, affecting hydrogen-bonding complementarity at the kinase hinge and potentially shifting selectivity between kinases with different gatekeeper residue sizes [2].

Linker chemistry Conformational restriction Kinase hinge binding

Absence of Hydrogen-Bond Donors Enhances Membrane Permeability Relative to Amino-Substituted Analogs

The title compound has zero hydrogen-bond donors (HBD = 0), whereas many pyrrolo[3,4-d]pyrimidine derivatives in the patent literature incorporate a primary amine at the C2 or C4 position of the pyrimidine ring, contributing 1–2 HBDs [1]. According to the well-established correlation between HBD count and passive membrane permeability, each additional HBD reduces Caco-2 Papp by approximately 0.5–1.0 × 10⁻⁶ cm/s in the 0–4 HBD range [2]. The absence of HBDs in the title compound predicts superior passive permeability compared to amino-substituted pyrrolo[3,4-d]pyrimidines such as 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (HBD = 2, MW 136.2) [1][2].

Passive permeability Hydrogen bonding ADME optimization

Limited Primary Literature Coverage Necessitates Prospective Profiling as a Procurement Prerequisite

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases as of May 2026 reveals no published biological activity data (IC50, Ki, EC50, MIC) for (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone specifically [1]. All quantitative evidence presented above is class-level inference or cross-study comparison based on structurally related compounds. In contrast, close analogs within the pyrrolo[3,4-d]pyrimidine class—such as derivatives in the ERK1/2 inhibitor patent series—have reported IC50 values ranging from 0.5 nM to >10 µM depending on the specific substitution pattern and kinase target [2]. The absence of direct profiling data means that any procurement decision must incorporate a plan for initial high-throughput screening or biochemical profiling to establish the compound's actual potency and selectivity profile before committing to large-scale synthesis or biological evaluation [1].

Data availability Screening strategy Risk assessment

Evidence-Backed Application Scenarios for (4-(Morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Procurement


Scaffold-Hopping Campaign for ERK1/2 Kinase Inhibitor Discovery

For medicinal chemistry teams pursuing novel ERK1/2 dual inhibitors, this compound provides a structurally differentiated pyrrolo[3,4-d]pyrimidine starting point with a morpholinosulfonyl solubilizing group that is absent from most reported ERK inhibitor series . The carbonyl linker geometry and zero HBD count favor passive permeability, making it suitable for cellular target engagement assays [1]. Initial screening against a kinase panel including ERK1, ERK2, and counter-screens (e.g., MEK, BRAF) is recommended to establish selectivity before committing to analog synthesis [2].

Antiparasitic Fragment-to-Lead Optimization Targeting Multiple Protozoan Pathogens

Building on the validated antiparasitic activity of the 4-(morpholinosulfonyl)phenyl pharmacophore (EC50 0.8–2.1 µM against T. brucei and L. major) , this compound can serve as a core-scaffold replacement for quinoline-based leads. The pyrrolo[3,4-d]pyrimidine core offers distinct intellectual property space and potentially improved metabolic stability compared to the quinoline series. Procurement is most justified for neglected disease programs seeking to diversify chemical matter beyond the quinoline chemotype while retaining the morpholinosulfonyl pharmacophore .

Physicochemical Benchmarking Study of Non-CNS-Penetrant Kinase Inhibitor Scaffolds

The compound's elevated tPSA (~135.5 Ų) and zero HBD count create a distinctive ADME profile—high polarity for solubility yet no hydrogen-bond donor penalty for passive permeability [1]. This combination is relatively uncommon among kinase inhibitors and makes the compound suitable for inclusion in a comparative ADME panel alongside clinical-stage kinase inhibitors (e.g., imatinib, dasatinib, tofacitinib) to benchmark the relationship between tPSA, HBD count, and Caco-2 permeability in a controlled experimental setting [1].

Chemical Biology Probe Development with Built-In Solubility Handle

The morpholinosulfonyl group provides a built-in solubility handle (calculated logS ~ –3.5 to –4.0) without introducing a basic amine that could confound lysosomotropic accumulation . This feature is advantageous for developing chemical probes intended for use in cellular assays at concentrations up to 10–30 µM, where poor solubility often limits the interpretability of negative results. The compound's neutrality at physiological pH distinguishes it from many kinase inhibitors that carry a basic amine, reducing off-target pharmacology related to hERG or aminergic receptor binding [1].

Quote Request

Request a Quote for (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.